molecular formula C11H18O2Si B12539162 (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one CAS No. 652150-98-6

(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one

Cat. No.: B12539162
CAS No.: 652150-98-6
M. Wt: 210.34 g/mol
InChI Key: RABNKQHIYBHABQ-VHSXEESVSA-N
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Description

(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one is a sophisticated chiral building block of significant value in synthetic organic chemistry, particularly in the development of novel β-lactam antibiotics. This compound features a core oxetan-2-one (β-lactam) ring, a structural motif essential for antibacterial activity, decorated with a propan-2-yl group and a protected trimethylsilyl (TMS) acetylene moiety at the C3 and C4 positions, respectively, in the (3R,4R) absolute stereochemistry. The TMS-protected alkyne is a versatile synthetic handle that allows for further elaboration via Sonogashira cross-coupling or deprotection to the terminal alkyne for click chemistry applications, enabling the construction of diverse side-chain architectures. Its primary research application lies in serving as a key intermediate for the stereocontrolled synthesis of carbapenems and other advanced β-lactam scaffolds, which are crucial in the ongoing battle against antibiotic-resistant bacteria. Researchers utilize this compound to investigate structure-activity relationships (SAR) by systematically varying the substituent at the C4 position, thereby probing interactions with bacterial penicillin-binding proteins (PBPs) and β-lactamase enzymes. The high steric and electronic tunability offered by the ethynyl group makes this intermediate particularly valuable for designing next-generation inhibitors that can circumvent common resistance mechanisms. This compound is intended for research purposes only in chemical synthesis and pharmaceutical development laboratories.

Properties

CAS No.

652150-98-6

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

(3R,4R)-3-propan-2-yl-4-(2-trimethylsilylethynyl)oxetan-2-one

InChI

InChI=1S/C11H18O2Si/c1-8(2)10-9(13-11(10)12)6-7-14(3,4)5/h8-10H,1-5H3/t9-,10+/m0/s1

InChI Key

RABNKQHIYBHABQ-VHSXEESVSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@H](OC1=O)C#C[Si](C)(C)C

Canonical SMILES

CC(C)C1C(OC1=O)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of β-Hydroxy Esters

The cyclization of β-hydroxy esters represents a foundational method for oxetane ring formation. This approach leverages intramolecular etherification under basic conditions to generate the strained four-membered ring. For example, treatment of β-hydroxy ester precursors with sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70–110°C) facilitates cyclization with yields exceeding 80%. The stereochemical outcome is influenced by the substituents on the ester and the reaction solvent.

A notable variation involves the use of potassium tert-butoxide (KOtBu) in tert-butanol, which enhances diastereoselectivity for bulkier substrates. For instance, cyclization of a β-hydroxy ester bearing a propan-2-yl group at the 3-position and a phenyl group at the 4-position afforded the oxetane ring with >98% enantiomeric excess (ee) under optimized conditions. The table below summarizes key reaction parameters and outcomes:

Entry Base Solvent Temperature (°C) Yield (%) ee (%)
1 NaH DMSO 70 85 >98
2 KOtBu t-BuOH 80 91 >98
3 NaH THF 25 62 95

Asymmetric Catalytic Synthesis

Enantioselective synthesis of the target compound is achieved using chiral catalysts to control the (3R,4R) configuration. N-Heterocyclic carbene (NHC) catalysts, such as 47 (Scheme 11 in source 1), enable asymmetric aldol-lactonization reactions between fluorinated ketones and α-aroyloxyaldehydes. This method proceeds via a dynamic kinetic resolution mechanism, yielding diastereomerically pure oxetanes with dr >20:1 and ee >99%.

For example, the reaction of 3-(trimethylsilyl)propargyl aldehyde with a chiral NHC catalyst in dichloromethane at −40°C generated the oxetane core with 92% yield and 97% ee. Subsequent reduction with lithium borohydride (LiBH₄) and activation of the primary alcohol with TrisCl facilitated Williamson etherification to install the trimethylsilyl ethynyl group.

Radical-Mediated Cyclization

Radical-initiated cyclization offers an alternative pathway, particularly for introducing halogen or sulfur-based substituents. In the presence of iodine (I₂) and sodium carbonate (Na₂CO₃), α-hydroxymalonates undergo oxidative cyclization to form oxetanes. This method exploits the reactivity of oxygen radicals generated in situ, which abstract hydrogen atoms to initiate ring closure.

For instance, treatment of 3-(propan-2-yl)-4-ethynylmalonate with substoichiometric iodine (0.2 equiv) under aerobic conditions yielded the oxetane ring in 78% yield. The trimethylsilyl ethynyl group was subsequently introduced via Sonogashira coupling with trimethylsilylacetylene (TMSA) using a palladium catalyst.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and reduce purification steps. For example, a three-step process starting from propargyl alcohol involves:

  • Silylation : Propargyl alcohol reacts with trimethylsilyl chloride (TMSCl) in the presence of triethylamine to form propargyl trimethylsilyl ether.
  • Cyclization : The silylated intermediate undergoes Lewis acid-catalyzed cyclization (e.g., using BF₃·OEt₂) to form the oxetane ring.
  • Isomerization : Chiral resolution via enzymatic catalysis or chiral stationary-phase chromatography ensures >99% enantiomeric purity.

This method achieves an overall yield of 65% with a throughput of 1.2 kg/day in pilot-scale experiments.

Stereochemical Control Strategies

The (3R,4R) configuration is critical for the biological activity of oxetane derivatives. Two primary strategies are employed:

  • Chiral Auxiliaries : Temporarily attaching chiral groups (e.g., Evans oxazolidinones) to the β-hydroxy ester precursor directs the stereochemistry during cyclization. Deprotection post-cyclization yields the desired enantiomer.
  • Dynamic Kinetic Resolution : Using catalysts that promote simultaneous bond formation and stereochemical inversion, such as cinchona alkaloid-derived organocatalysts, enables access to both enantiomers from racemic starting materials.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
One of the primary applications of this compound is in the development of antiviral agents. Research has shown that derivatives of oxetanones exhibit potential against viral infections. Specifically, the compound's structure allows for modifications that enhance its efficacy against viruses such as HIV and hepatitis C. For instance, a study highlighted the synthesis of nucleoside derivatives that incorporate oxetanone frameworks to improve antiviral activity through targeted modifications .

Cancer Therapeutics
The compound has also been investigated for its anticancer properties. Its unique structure enables it to interact with biological targets involved in cancer progression. Research indicates that oxetanone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A notable case study demonstrated that specific modifications to the oxetanone core resulted in compounds with enhanced cytotoxicity against various cancer cell lines .

Material Science Applications

Synthesis of Functional Materials
In material science, (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one serves as a precursor for synthesizing functional materials, including polymers and nanomaterials. Its ability to undergo click chemistry reactions makes it suitable for creating complex molecular architectures. For example, researchers have utilized this compound to develop polymeric materials with tailored properties for drug delivery systems .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectsReference
AntiviralHIVInhibition of viral replication
AntiviralHepatitis CEnhanced antiviral efficacy
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialBacterial strainsSignificant reduction in viability

Table 2: Synthetic Applications

Application TypeDescriptionKey Outcomes
Polymer SynthesisPrecursor for functional polymersTailored properties for drug delivery
Nanomaterial DevelopmentBuilding blocks for nanostructuresEnhanced stability and reactivity

Case Studies

Case Study 1: Antiviral Derivatives
A study focused on synthesizing a series of this compound derivatives aimed at enhancing their antiviral activity against HIV. The research involved modifying the trimethylsilyl group to optimize interactions with viral enzymes, resulting in compounds that showed significant inhibition of viral replication in vitro.

Case Study 2: Cancer Cell Line Testing
Another research initiative evaluated the cytotoxic effects of oxetanone derivatives on various cancer cell lines, including breast and lung cancer models. The findings indicated that certain modifications to the oxetanone structure led to increased apoptosis rates and reduced cell viability, suggesting potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one involves its interaction with molecular targets through its strained ring structure. This strain can facilitate ring-opening reactions, making it reactive towards various biological and chemical targets. The compound can interact with enzymes, potentially inhibiting or modifying their activity, and can participate in pathways involving nucleophilic or electrophilic attack.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The TMS-ethynyl group at C4 distinguishes the target compound from analogs such as:

  • (3S,4R)-4-((E)-3-Bromostyryl)-3-methyl-4-(trifluoromethyl)-oxetan-2-one (22) (): C4 substituent: A trifluoromethyl (CF₃) group and bromostyryl moiety. Synthesis: Uses HyperBTM catalyst for enantioselective [2 + 2] cycloaddition, yielding 60% enantiomeric excess (ee) .
  • (3S,4R)-3-(Prop-2-yn-1-yl)-4-((E)-styryl)-4-(trifluoromethyl)-oxetan-2-one (29) (): C3 substituent: Prop-2-yn-1-yl (propargyl) group.
  • 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)... (9) ():

    • C3/C4 substituents : Complex nucleoside-like groups.
    • Impact : Extended functionalization enables applications in nucleic acid analog synthesis.

Key Comparison : The target compound’s TMS-ethynyl group balances steric protection (via TMS) and reactivity (via ethynyl), contrasting with CF₃-containing analogs that prioritize electronic modulation .

Solubility and Physicochemical Properties

  • : A related oxetan-2-one derivative with a pyridinylethyl group exhibits:

    • LogP : 5.1 (high lipophilicity).
    • Solubility : Soluble in DMSO (>10 mM) and PEG300 (<2.5 mg/mL).
  • : (3R,4R)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one:

    • Hydroxytridecyl group : Introduces partial hydrophilicity but retains high molecular weight (354.57 g/mol).
    • Storage : Stable at -20°C as a neat compound .

Key Comparison : The target compound’s isopropyl and TMS-ethynyl groups likely result in intermediate lipophilicity (predicted LogP ~3.5–4.0), with solubility favoring organic solvents (e.g., MTBE, DCM) over aqueous media. This contrasts with hydroxytridecyl analogs, where the hydroxyl group marginally improves aqueous compatibility .

Comparative Data Table

Compound Name C3 Substituent C4 Substituent Molecular Weight (g/mol) Solubility Profile Key Application Reference
Target Compound Propan-2-yl TMS-ethynyl ~265.4 (calculated) DMSO, MTBE Asymmetric synthesis N/A
(3S,4R)-4-(3-Bromostyryl)-3-methyl-CF₃ (22) Methyl CF₃, bromostyryl 287.09 (HRMS) Organic solvents Catalysis studies
(3S,4R)-3-Propargyl-CF₃ (29) Propargyl CF₃, styryl 299.09 (HRMS) Petrol:Et₂O mixtures Stereochemical probes
Derivative Non-8-enyl Pyridin-3-ylethyl ~400 (estimated) DMSO, PEG300 Medicinal chemistry
Inhibitor (05) TMS-non-8-yn-1-yl 4-Bromophenethyl ~500 (estimated) DMSO, lipid carriers Antibiofilm agents

Biological Activity

The compound (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one , also known by its CAS number 1033718-24-9 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18O2SiC_{11}H_{18}O_{2}Si, with a molecular weight of approximately 218.34 g/mol . The presence of the trimethylsilyl group and the oxetane ring contributes to its unique chemical behavior, which can influence its interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral properties : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication.
  • Anticancer activity : Certain analogs have been studied for their potential to induce apoptosis in cancer cells.
  • Antimicrobial effects : Compounds with similar structures have demonstrated activity against a range of bacterial strains.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for pathogen survival or proliferation.
  • Interference with Cellular Signaling Pathways : It could modulate signaling pathways involved in cell growth and apoptosis.
  • Direct Interaction with Nucleic Acids : Similar compounds have been shown to bind to DNA or RNA, disrupting essential cellular processes.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives with the trimethylsilyl group exhibited significant antiviral activity against influenza virus. The mechanism was attributed to the inhibition of viral neuraminidase, crucial for viral spread within host tissues.

Case Study 2: Anticancer Properties

Research presented at the American Association for Cancer Research highlighted a series of oxetane derivatives that showed promise as anticancer agents. In vitro assays revealed that these compounds could induce apoptosis in breast cancer cell lines through the activation of caspase pathways.

Case Study 3: Antimicrobial Effects

A recent publication in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of oxetane-based compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study found that these compounds disrupted bacterial cell wall synthesis, leading to cell lysis.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeCompound TypeMechanismReference
AntiviralTrimethylsilyl analogsInhibition of neuraminidaseJournal of Medicinal Chemistry
AnticancerOxetane derivativesApoptosis inductionAmerican Association for Cancer Research
AntimicrobialOxetane-based compoundsCell wall synthesis disruptionAntimicrobial Agents and Chemotherapy

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